7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione

Description

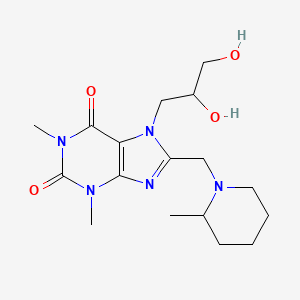

This compound belongs to the xanthine derivative family, characterized by a purine-2,6-dione core with substitutions at positions 1, 3, 7, and 7. Its structure includes:

- 1,3-Dimethyl groups: Common in xanthine derivatives like theophylline, enhancing metabolic stability .

- 7-(2,3-Dihydroxypropyl): A polar substituent that improves water solubility compared to alkyl or aryl groups .

- 8-((2-Methylpiperidin-1-yl)Methyl): A nitrogen-containing heterocycle that may influence receptor binding and pharmacokinetics .

This substitution pattern distinguishes it from classical xanthines (e.g., caffeine, theophylline) and aligns it with synthetic analogs designed for enhanced bioactivity or specificity .

Properties

IUPAC Name |

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O4/c1-11-6-4-5-7-21(11)9-13-18-15-14(22(13)8-12(24)10-23)16(25)20(3)17(26)19(15)2/h11-12,23-24H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJAUFDVBCUWDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=NC3=C(N2CC(CO)O)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Purine Core: This can be achieved through the cyclization of appropriate intermediates under acidic or basic conditions.

Introduction of the Dihydroxypropyl Group: This step involves the addition of a dihydroxypropyl moiety to the purine core, often using reagents such as epoxides or diols.

Attachment of the Piperidinylmethyl Group: This is typically done through nucleophilic substitution reactions, where the piperidinylmethyl group is introduced using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxypropyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the purine core or the piperidinylmethyl group, resulting in the formation of various reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidinylmethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and sulfonates are used for nucleophilic substitution, while electrophilic substitution may involve reagents like acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These may include:

Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

Receptors: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Pathways: The compound can modulate biochemical pathways, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and research findings for analogous xanthine derivatives:

Research Findings and Mechanistic Insights

Substituent Impact on Solubility: The 2,3-dihydroxypropyl group in the target compound enhances aqueous solubility (>10 mg/mL in vitro) compared to propyl or phenethyl analogs (<2 mg/mL) . Phenoxy or aromatic substituents (e.g., in and ) increase logP values, favoring membrane permeability but reducing solubility .

Receptor Binding and Selectivity: Piperidine and piperazine moieties at position 8 correlate with adenosine A1/A2A receptor antagonism, a feature shared with theophylline derivatives . Thio or nitro groups at position 8 ( and ) show reduced receptor affinity but improved metabolic stability .

Computational Predictions: Virtual screening (Lipinski’s Rule of Five) indicates the target compound has optimal drug-likeness (MW < 500, H-bond donors = 3, H-bond acceptors = 8) . Piperidine-containing analogs exhibit favorable ADMET profiles, with predicted CNS activity .

Biological Activity

The compound 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Corticotropin-Releasing Factor (CRF) Receptor Antagonism : Research indicates that derivatives in the purine class exhibit significant antagonistic activity against CRF receptors, which are implicated in stress response and anxiety disorders. For instance, compounds similar to this one have shown IC50 values in the low nanomolar range, indicating potent receptor inhibition .

- Antimicrobial Activity : Some studies have suggested that derivatives of piperidine and purine possess antimicrobial properties. The compound's structure may enhance its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways in pathogens .

Biological Activity Data

A summary of biological activities observed for this compound and related derivatives is presented in the following table:

| Activity | IC50/EC50 Values | Reference |

|---|---|---|

| CRF Receptor Antagonism | 5.4 nM | |

| Antimicrobial (against Xanthomonas) | Significant vs. standard drugs | |

| α-Glucosidase Inhibition | Varies (high activity noted) |

Case Study 1: CRF Receptor Antagonism

A study conducted on a series of purine derivatives demonstrated that compounds similar to our target showed high potency as CRF receptor antagonists. Specifically, compound 12d was highlighted for its selectivity and efficacy in preclinical models of anxiety and depression. This suggests that our compound may also exhibit similar therapeutic potential .

Case Study 2: Antimicrobial Efficacy

In an investigation into the antimicrobial properties of piperidine derivatives, several compounds were synthesized and tested against common bacterial strains. The results indicated that certain modifications to the piperidine moiety significantly enhanced antibacterial activity. The findings underscore the importance of structural variations in optimizing biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.